![molecular formula C14H10N4O4 B2821262 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione CAS No. 324580-27-0](/img/structure/B2821262.png)

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

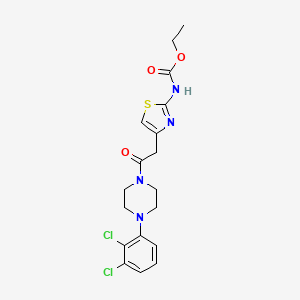

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

A study by Sharma et al. (2016) highlights the synthesis of functionalized 5-(isoindole-1,3-dione) pyrimidinones, which includes compounds related to 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione. These compounds have been tested for their anticonvulsant activities using in vivo methods like MES and PTZ tests. Notably, a derivative of this compound class showed significant anticonvulsant activity at a specific test dose (Sharma, Gawande, Mohan, & Goel, 2016).

Chromogenic Receptors for Ions

Bhattacharyya et al. (2017) reported a novel compound synthesized by condensation involving a similar structural moiety, which serves as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions. The compound's chromogenic response is reversible, indicating its potential in constructing reversible paper strips for detecting these ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).

Antiviral Action

A study from 1979 by Garcia-Gancedo et al. explored derivatives of benzo[de]isoquinoline-diones, closely related to the compound . These derivatives demonstrated inhibitory activity against herpes simplex and vaccinia viruses in cell cultures, suggesting their potential antiviral applications (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).

Corrosion Inhibition

A 2014 study by Ansari, Quraishi, and Singh investigated Schiff’s bases with structural similarity, which acted as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the potential application of similar compounds in the field of material science and corrosion prevention (Ansari, Quraishi, & Singh, 2014).

Polymerisation Processes

Smith and Tighe (1981) studied the polymerisation process involving similar structural compounds. This research provides insights into the use of such compounds in polymer science, particularly in the formation of poly-α-esters with potential applications in various industrial and medical fields (Smith & Tighe, 1981).

Wirkmechanismus

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d2 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Given the potential modulation of the dopamine receptor d2, it can be inferred that the compound may influence dopaminergic signaling pathways .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Eigenschaften

IUPAC Name |

5-nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-13-10-5-4-9(18(21)22)7-11(10)14(20)17(13)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOXZDVXUCYFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)

![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2821182.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide](/img/structure/B2821183.png)

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)